molecular formula C24H26N4O4S B12474580 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide

2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B12474580
M. Wt: 466.6 g/mol
InChI Key: WJACIPKOWQMJIJ-UHFFFAOYSA-N
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Description

2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an ethylphenyl group, a methylsulfonyl group, a glycyl group, and a pyridinylmethyl group, all attached to a benzamide core.

Preparation Methods

The synthesis of 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Glycyl Intermediate: This step involves the reaction of glycine with 4-ethylphenyl isocyanate to form the N-(4-ethylphenyl)glycyl intermediate.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group.

    Coupling with Pyridin-3-ylmethylamine: The final step involves the coupling of the methylsulfonylated intermediate with pyridin-3-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridinylmethyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C24H26N4O4S/c1-3-18-10-12-20(13-11-18)28(33(2,31)32)17-23(29)27-22-9-5-4-8-21(22)24(30)26-16-19-7-6-14-25-15-19/h4-15H,3,16-17H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

WJACIPKOWQMJIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)C

Origin of Product

United States

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